

## An In-depth Technical Guide to Early-Phase Preclinical Data on SPR206 Acetate

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Compound of Interest		
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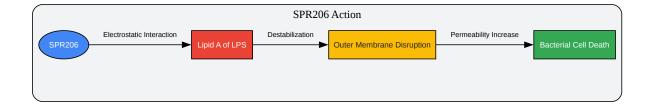
## **Executive Summary**

SPR206 is a next-generation polymyxin analogue developed to address the growing threat of multidrug-resistant (MDR) Gram-negative bacterial infections. This document provides a comprehensive overview of the early-phase preclinical data for **SPR206 acetate**, focusing on its mechanism of action, in vitro and in vivo activity, and safety pharmacology. The data presented herein demonstrates SPR206's potent antimicrobial effects against a broad spectrum of clinically relevant Gram-negative pathogens, including those resistant to carbapenems and older polymyxins, coupled with an improved safety profile relative to legacy polymyxins like colistin and polymyxin B.

### **Mechanism of Action**

SPR206, like other polymyxins, exerts its bactericidal activity by targeting the outer membrane of Gram-negative bacteria. The primary interaction occurs with the lipid A component of lipopolysaccharide (LPS), a key component of the outer membrane.[1] This interaction is initiated by electrostatic forces between the positively charged diaminobutyric acid (Dab) residues of SPR206 and the negatively charged phosphate groups of lipid A.[1] Following this initial binding, SPR206 disrupts the integrity of the outer membrane, leading to increased permeability and subsequent leakage of intracellular contents, ultimately resulting in bacterial cell death.[1]





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Mechanism of action of SPR206 against Gram-negative bacteria.

# Data Presentation In Vitro Antimicrobial Activity

SPR206 has demonstrated potent in vitro activity against a wide range of Gram-negative pathogens, including strains resistant to multiple other classes of antibiotics. The following tables summarize the minimum inhibitory concentration (MIC) data from various preclinical studies.

Table 1: SPR206 MIC50/MIC90 Values against Key Gram-Negative Pathogens



Organism	Resistance Profile	SPR206 MIC50/MIC90 (mg/L)	Comparator MIC50/MIC90 (mg/L)
Acinetobacter baumannii	Colistin-Susceptible	0.064/0.125	Colistin: 2-4 fold higher
A. baumannii	Colistin-Resistant (pmrB mutations)	0.12/0.25	Colistin: 4/8 (16- to 32-fold higher)[2]
Pseudomonas aeruginosa	General	0.25/0.25-0.5	Colistin: 1
Enterobacterales	Non-Morganellaceae	0.06/0.25	-
Enterobacterales	Carbapenem- Resistant (US/Western Europe)	0.06/0.5	-
Klebsiella pneumoniae	NDM-producing	0.125/0.25	-
K. pneumoniae	KPC-2-producing	0.125/0.5	-

Data compiled from multiple sources.[1][2][3]

Table 2: Comparative MIC Values of SPR206

Organism	SPR206 MIC (mg/L)	Polymyxin B MIC (mg/L)
P. aeruginosa Pa14	0.125	0.13
A. baumannii NCTC13301	0.125	0.25
E. coli ATCC 25922	0.125	-
K. pneumoniae ATCC 13882	0.125	-
A. baumannii NCTC13424	0.06	-

Data compiled from multiple sources.[4][5]



## In Vivo Efficacy

The efficacy of SPR206 has been evaluated in various murine infection models, demonstrating significant bacterial burden reduction and improved survival.

Table 3: Efficacy of SPR206 in Murine Infection Models

Model	Pathogen	Treatment Regimen	Bacterial Burden Reduction (log10 CFU/g or mL)	Survival
Neutropenic Lung Infection	A. baumannii NCTC13301	10-30 mg/kg, s.c., q4h	3.01 - 4.58	-
Neutropenic Lung Infection	P. aeruginosa Pa14	10-30 mg/kg, s.c., q8h	2.61 - 3.58	-
Neutropenic Thigh Infection	A. baumannii NCTC13301	0.125-4 mg/kg, i.v., q4h	Dose-dependent reduction	-
Pulmonary Model	-	-	-	Almost 100% in treated groups[6]
Wound Model	-	-	Significant reduction	-

Data compiled from multiple sources.

# Experimental Protocols In Vitro Susceptibility Testing

- Method: Broth microdilution was performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
- Procedure: The minimum inhibitory concentrations (MICs) of SPR206 and comparator agents were determined against a panel of clinical isolates. The MIC was defined as the

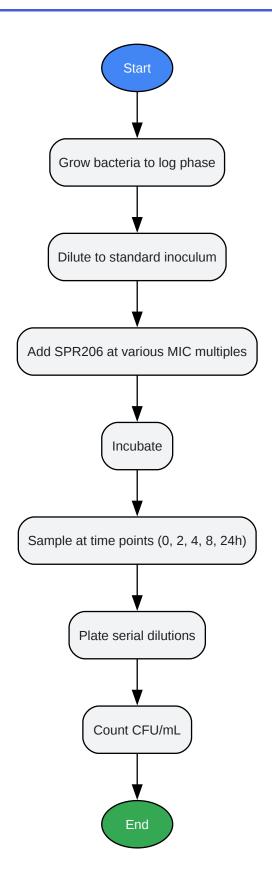


lowest concentration of the drug that inhibited visible bacterial growth after a specified incubation period.

## **Time-Kill Assays**

- Objective: To assess the bactericidal activity of SPR206 over time.
- Procedure: Bacterial isolates were grown to logarithmic phase and then diluted. SPR206 was added at concentrations corresponding to multiples of the MIC (e.g., 0.5x, 1x, and 2x MIC). Aliquots were removed at various time points (e.g., 0, 2, 4, 8, and 24 hours), serially diluted, and plated to determine the number of viable bacteria (CFU/mL). A 3-log10 reduction in CFU/mL is typically considered bactericidal.





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Workflow for a typical time-kill assay.



#### **Murine Infection Models**

- · Animals: CD-1 mice were commonly used.
- Immunosuppression: For neutropenic models, mice were rendered neutropenic by intraperitoneal injections of cyclophosphamide.[4]
- Infection:
  - Thigh Infection: Intramuscular injection of a bacterial suspension into the thigh.
  - Lung Infection: Intratracheal or intranasal inoculation of a bacterial suspension.[4]
- Treatment: SPR206 was administered via subcutaneous or intravenous routes at various dosing regimens (e.g., every 4 or 8 hours).[4]
- Endpoints:
  - Bacterial Burden: At a specified time post-infection, tissues (thigh or lungs) were harvested, homogenized, and plated to quantify the bacterial load (CFU/g).
  - Survival: Animals were monitored for a defined period, and survival rates were recorded.

## **Safety Pharmacology**

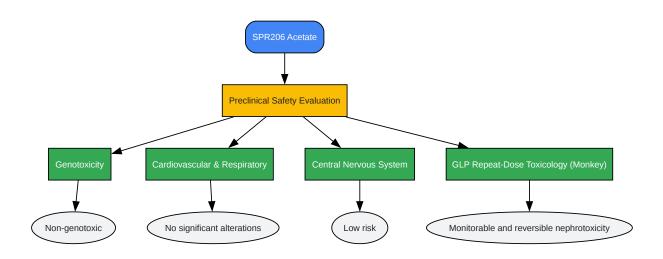
A suite of Good Laboratory Practice (GLP) repeat-dose toxicology and safety pharmacology studies were conducted on SPR206.

- General Toxicology: A 14-day GLP repeat-dose toxicology study in cynomolgus monkeys showed that the primary target organ of toxicity was the kidney, which was anticipated for the polymyxin class.[6] This effect was found to be monitorable and reversible.[6]
- Cardiovascular and Respiratory Safety: No significant alterations in cardiovascular or respiratory safety pharmacology parameters were observed in GLP studies.[6]
- Central Nervous System (CNS) Safety: A CNS assessment was included in the 14-day monkey toxicology study, and the overall risk for CNS-related issues was determined to be low.[3][6]



• Genotoxicity: SPR206 was found to be non-genotoxic in GLP safety testing.[6]

These preclinical safety findings, demonstrating a favorable profile with a low risk for respiratory, CNS, or cardiovascular events, supported the progression of SPR206 into Phase 1 clinical trials.[3][6]



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Overview of SPR206 preclinical safety pharmacology studies.

### Conclusion

The early-phase preclinical data for **SPR206 acetate** strongly support its continued development as a therapeutic agent for serious infections caused by MDR Gram-negative bacteria. Its potent in vitro and in vivo activity, coupled with a favorable safety profile compared to older polymyxins, suggests that SPR206 could become a valuable addition to the antimicrobial armamentarium. Further clinical investigation is warranted to establish its efficacy and safety in patient populations.



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